3-(phenylsulfonyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)propanamide
Description
This compound features a thiazole core substituted at the 4-position with a thiophen-2-yl group and at the 5-position with a trifluoroacetyl moiety.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O4S3/c19-18(20,21)16(25)15-14(12-7-4-9-28-12)23-17(29-15)22-13(24)8-10-30(26,27)11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYUPGETHEYMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(phenylsulfonyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)propanamide is a synthetic compound that exhibits a complex structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₅H₁₃F₃N₄O₂S
- Molecular Weight : Approximately 364.36 g/mol
The presence of the phenylsulfonyl group, thiophene , and thiazole rings suggests diverse interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets in cells. The sulfonamide group may facilitate binding to enzymes or receptors, while the thiophene and thiazole moieties can enhance lipophilicity and bioavailability. These interactions potentially lead to modulation of various signaling pathways involved in disease processes.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds containing thiazole and thiophene rings have demonstrated significant cytotoxic effects against various cancer cell lines by inhibiting DNA synthesis and inducing apoptosis .
- Antimicrobial Properties : Thiophene derivatives are noted for their antimicrobial effects, which may be relevant for developing new antibiotics .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | 1,3,4-Thiadiazole derivatives | Inhibition of DNA synthesis; apoptosis induction |
| Antimicrobial | Thiophene derivatives | Broad-spectrum antimicrobial activity |
| Anti-inflammatory | Various thiophene-based compounds | Reduction in inflammatory markers |
Detailed Research Findings
- Antitumor Studies : A study on thiazole derivatives highlighted their ability to inhibit RNA and DNA synthesis without affecting protein synthesis. This suggests a targeted approach in cancer therapy where these compounds could selectively induce cell death in malignant cells .
- Antimicrobial Efficacy : Research involving thiophene derivatives has shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections resistant to conventional antibiotics .
- Inflammation Models : Compounds similar to this compound have been evaluated in animal models for their anti-inflammatory effects. Results indicated a significant reduction in edema and inflammatory cytokines, supporting their use in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Thiazole Core
- Thiophen-2-yl vs. The 4-fluorophenyl group in ’s compound enhances lipophilicity and may influence binding to hydrophobic enzyme pockets .
Trifluoroacetyl vs. Furan-2-yl/Chloroacetamide Moieties :
The 5-trifluoroacetyl group in the target compound is strongly electron-withdrawing, which could stabilize the thiazole ring and modulate reactivity. In contrast, ’s compound features a furan-2-yl propanamide side chain, offering oxygen-based hydrogen-bonding capacity, while ’s chloroacetamide derivatives (e.g., compounds 1–5) exhibit halogen-driven electrophilicity .
Propanamide Side Chain Modifications
- Phenylsulfonyl vs. Hydroxypiperidin-1-yl/Suzuki Reaction Products :
The phenylsulfonyl group in the target compound contrasts with ’s hydroxypiperidin-1-yl derivatives (compounds 6–10), which introduce polar, hydrogen-bonding motifs. ’s compound 31, synthesized via Suzuki coupling, highlights the role of cross-coupling reactions in diversifying aryl substituents .
Key Structural and Functional Differences
- Solubility and Bioavailability : Compared to ’s hydroxypropyl-substituted analog, the target compound’s trifluoroacetyl and phenylsulfonyl groups may reduce aqueous solubility, necessitating formulation optimization .
Q & A
Basic: What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis of thiazole derivatives typically involves cyclization and functionalization steps. A general approach includes:
- Step 1: Reacting a 2-amino-thiazole precursor with chloroacetyl chloride in dioxane/triethylamine (20–25°C) to form the acetamide intermediate .
- Step 2: Introducing sulfonyl groups via oxidative chlorination (e.g., using Lawesson’s reagent) to generate sulfonyl chlorides, followed by coupling with amines .
- Optimization Strategies:
- Solvent Selection: Dioxane or THF/water mixtures improve solubility and reaction homogeneity .
- Temperature Control: Maintaining 20–25°C during acylation prevents side reactions .
- Catalyst Use: Triethylamine enhances nucleophilicity of the amino group .
- Yield Improvement: Similar compounds achieved 87–96% yields by optimizing stoichiometry and reaction time (e.g., 10 mmol substrate with 1:1 molar ratio of chloroacetyl chloride) .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address functional group interactions?
Methodological Answer:
- 1H/13C-NMR:
- Identify proton environments of the thiophene (δ 6.8–7.5 ppm), trifluoroacetyl (δ 2.8–3.2 ppm for adjacent CH3), and phenylsulfonyl groups (aromatic protons at δ 7.3–7.8 ppm) .
- Carbon signals for the thiazole ring (C-2 and C-4 typically at 150–160 ppm) and sulfonyl carbons (110–120 ppm) .
- FT-IR:
- Confirm sulfonyl (1350–1150 cm⁻¹, S=O stretch), trifluoroacetyl (1700–1750 cm⁻¹, C=O), and thiazole (1600–1500 cm⁻¹, C=N) groups .
- Elemental Analysis:
Advanced: How can computational reaction path search methods predict novel derivatization pathways for this compound?
Methodological Answer:
- Quantum Chemical Calculations:
- Information Science Integration:
- Case Study: The ICReDD framework reduced reaction development time by 40% by integrating computational predictions with high-throughput experimentation .
Advanced: How should researchers resolve discrepancies between calculated and observed elemental analysis data in such complex thiazole derivatives?
Methodological Answer:
- Common Pitfalls:
- Validation:
- Cross-validate with mass spectrometry (HRMS) to confirm molecular ion peaks. For example, a 0.005% deviation in HRMS data validates purity .
Advanced: What in vitro methodologies are suitable for evaluating antitumor activity, and how should cytotoxicity thresholds be established?
Methodological Answer:
- Screening Protocols:
- Use the NCI-60 cell line panel for broad-spectrum activity profiling. For sulfonamide-thiazoles, IC50 values <10 μM in leukemia (K-562) or breast cancer (MCF-7) lines indicate promising candidates .
- Cytotoxicity Thresholds:
- Normalize to positive controls (e.g., doxorubicin) and set thresholds at <50% viability at 10 μM after 72-hour exposure .
- Mechanistic Studies:
- Perform flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) to confirm pro-apoptotic activity .
Advanced: What strategies mitigate stability issues during storage of trifluoroacetyl-containing thiazoles?
Methodological Answer:
- Degradation Pathways:
- Hydrolysis of the trifluoroacetyl group in humid conditions generates carboxylic acid byproducts .
- Stabilization Methods:
- Store under argon at –20°C in amber vials to prevent photodegradation.
- Lyophilize with cryoprotectants (trehalose) for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
